molecular formula C25H33N3O4S B12468669 3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide

Cat. No.: B12468669
M. Wt: 471.6 g/mol
InChI Key: KZRUROXRGDHFSY-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a benzamide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and coupling with the benzamide derivative. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-5-bromopyridin-4-ol
  • 2-[3-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole

Uniqueness

Compared to similar compounds, 3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced stability, selectivity, or bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C25H33N3O4S/c1-4-19(3)26-25(30)21-11-7-8-12-22(21)27-24(29)20-14-13-18(2)23(17-20)33(31,32)28-15-9-5-6-10-16-28/h7-8,11-14,17,19H,4-6,9-10,15-16H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

KZRUROXRGDHFSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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